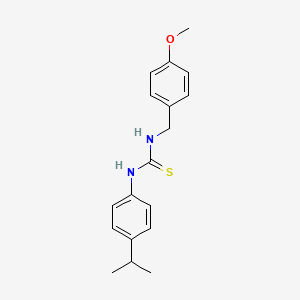
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as IMBT and belongs to the class of thiourea derivatives. The unique chemical structure of IMBT has made it an attractive target for researchers in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of IMBT is not fully understood. However, it is believed that IMBT acts as a chelating agent, forming stable complexes with metal ions and enzymes. These complexes can interfere with the normal function of the metal ions and enzymes, leading to inhibition of their activity.
Biochemical and Physiological Effects:
IMBT has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of diseases such as cancer and Alzheimer's disease. IMBT has also been shown to have antibacterial and antifungal properties, which can be useful in the development of new drugs for the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IMBT in lab experiments is its stability and solubility in various solvents. IMBT can also form stable complexes with metal ions and enzymes, making it useful in various experiments. However, one of the limitations of using IMBT is its potential toxicity. It is important to use IMBT in controlled conditions and to follow safety protocols to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for research on IMBT. One area of research is the development of new drugs based on the structure of IMBT. The antioxidant, anti-inflammatory, and antibacterial properties of IMBT can be used to develop new drugs for the treatment of various diseases.
Another area of research is the use of IMBT as a sensor for metal ions and enzymes. IMBT can be modified to have fluorescent properties, which can be used to detect the presence of metal ions and enzymes in biological samples.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure and ability to form stable complexes with metal ions and enzymes make it an attractive target for researchers. Further research on IMBT can lead to the development of new drugs and sensors for various applications.
Métodos De Síntesis
The synthesis of IMBT involves the reaction of 4-isopropylphenyl isothiocyanate with 4-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction yields IMBT as a white crystalline solid. The purity of IMBT can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
IMBT has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a ligand for metal ions. IMBT can form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and materials science.
Another area of research is the use of IMBT as an inhibitor of enzymes. IMBT has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and urease. This inhibition can be used to study the mechanism of enzyme action and to develop new drugs for the treatment of diseases.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(2)15-6-8-16(9-7-15)20-18(22)19-12-14-4-10-17(21-3)11-5-14/h4-11,13H,12H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABBMFTZOXFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)
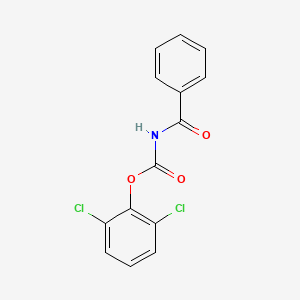
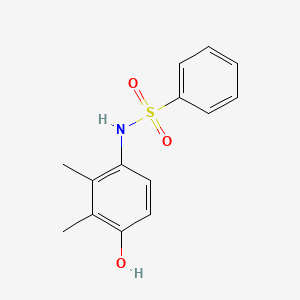
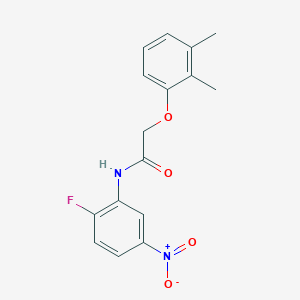
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
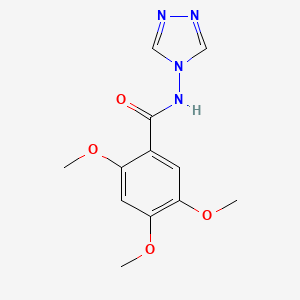
![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)
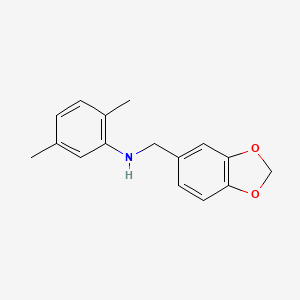
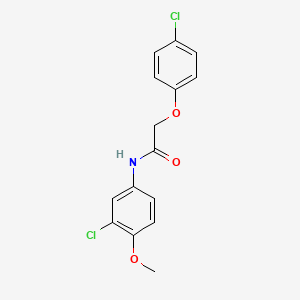

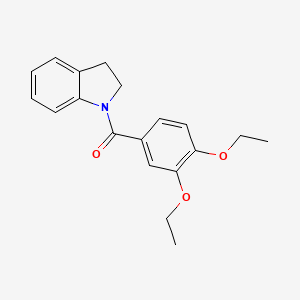
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)